(2S)-2-(Oxan-3-yl)propan-1-amine
Description
(2S)-2-(Oxan-3-yl)propan-1-amine is a chiral secondary amine characterized by a tetrahydropyran (oxane) ring substituted at the 3-position and a propan-1-amine chain with an (S)-configured stereocenter at the 2-position. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. The oxane ring introduces conformational flexibility and hydrogen-bonding capacity, while the stereochemistry may influence interactions with chiral biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
(2S)-2-(oxan-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMASEMXPVHULRJ-GVHYBUMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomer: 2-(Oxan-3-yl)propan-2-amine
- Molecular Formula: C₈H₁₇NO (identical to the target compound).
- Key Differences :
- The amine group is at the 2-position (propan-2-amine) instead of the 1-position.
- Lacks stereochemical complexity due to a quaternary carbon at the 2-position.
- Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 132.3 Ų) suggest distinct conformational behavior in mass spectrometry .
Ring-Size Variant: 2-(Oxetan-2-yl)propan-1-amine
- Molecular Formula: C₆H₁₃NO.
- Key Differences :
- Contains a smaller, strained oxetane ring (4-membered) instead of a 6-membered oxane.
- Lower molecular weight (115.18 g/mol ) and reduced steric bulk.
- Implications :
Hydrocarbon Analog: (2S)-1-Cyclopentylpropan-2-amine
- Molecular Formula : C₈H₁₇N.
- Key Differences :
- Replaces the oxygenated oxane ring with a hydrophobic cyclopentyl group.
- Molecular weight (127.23 g/mol ) is lower due to the absence of oxygen.
- Implications: Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Aromatic Derivatives: 2-(1,3-Benzoxazol-2-yl)propan-1-amine
Solubility and Lipophilicity
| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| (2S)-2-(Oxan-3-yl)propan-1-amine | 1.2 | ~50 |
| 2-(Oxetan-2-yl)propan-1-amine | 0.8 | ~70 |
| (2S)-1-Cyclopentylpropan-2-amine | 2.5 | ~20 |
Trends :
- Oxygen-containing rings (oxane, oxetane) improve solubility compared to hydrocarbon analogs.
- Aromatic derivatives exhibit lower solubility due to larger molecular frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
